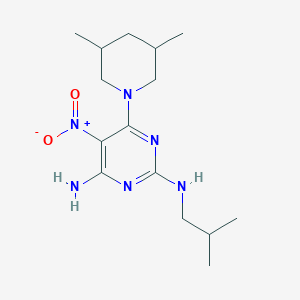
6-(3,5-dimethylpiperidin-1-yl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-dimethylpiperidin-1-yl)-N2-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine is a complex organic compound with a unique structure that includes a piperidine ring, a nitropyrimidine core, and various alkyl substituents
Preparation Methods
The synthesis of 6-(3,5-dimethylpiperidin-1-yl)-N2-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the nitropyrimidine core. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow techniques to optimize efficiency and scalability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
6-(3,5-dimethylpiperidin-1-yl)-N2-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethylpiperidin-1-yl)-N2-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies using techniques like molecular docking and biochemical assays help elucidate these mechanisms .
Comparison with Similar Compounds
Similar compounds to 6-(3,5-dimethylpiperidin-1-yl)-N2-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine include other nitropyrimidine derivatives and piperidine-containing molecules. These compounds share structural features but differ in their substituents and functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H26N6O2 |
|---|---|
Molecular Weight |
322.41 g/mol |
IUPAC Name |
6-(3,5-dimethylpiperidin-1-yl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H26N6O2/c1-9(2)6-17-15-18-13(16)12(21(22)23)14(19-15)20-7-10(3)5-11(4)8-20/h9-11H,5-8H2,1-4H3,(H3,16,17,18,19) |
InChI Key |
ZNYAEDLRANXLOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















